molecular formula C11H12F2O B14056750 1-(3-(Difluoromethyl)-2-methylphenyl)propan-1-one

1-(3-(Difluoromethyl)-2-methylphenyl)propan-1-one

Cat. No.: B14056750
M. Wt: 198.21 g/mol
InChI Key: HFLAZWRZMHKMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Difluoromethyl)-2-methylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a phenyl ring, which is further connected to a propanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)-2-methylphenyl)propan-1-one typically involves the reaction of 3-(difluoromethyl)-2-methylbenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the Friedel-Crafts acylation, where the benzaldehyde is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-2-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products include carboxylic acids and aldehydes.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(3-(Difluoromethyl)-2-methylphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-2-methylphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Difluoromethyl)-2-(trifluoromethyl)phenyl)propan-1-one
  • 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one

Uniqueness

1-(3-(Difluoromethyl)-2-methylphenyl)propan-1-one is unique due to the presence of both difluoromethyl and methyl groups on the aromatic ring. This combination of substituents can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H12F2O

Molecular Weight

198.21 g/mol

IUPAC Name

1-[3-(difluoromethyl)-2-methylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2O/c1-3-10(14)8-5-4-6-9(7(8)2)11(12)13/h4-6,11H,3H2,1-2H3

InChI Key

HFLAZWRZMHKMRG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1C)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.